molecular formula C12H15NO3 B2662317 Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate CAS No. 333319-63-4

Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate

Cat. No.: B2662317
CAS No.: 333319-63-4
M. Wt: 221.256
InChI Key: VSSSSXRVTDMNBM-UHFFFAOYSA-N
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Description

Ethyl (2,5-dimethylphenyl)aminoacetate is an organic compound with the molecular formula C12H15NO3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,5-dimethylphenyl)aminoacetate typically involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of ethyl (2,5-dimethylphenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dimethylphenyl)aminoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields hydroxyl derivatives .

Scientific Research Applications

Ethyl (2,5-dimethylphenyl)aminoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,5-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,5-dimethylphenyl)acetate
  • Methyl 2-(3,5-dimethylphenyl)acetate
  • Ethyl 2-(2,5-dimethylphenyl)acetate

Uniqueness

Ethyl (2,5-dimethylphenyl)aminoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields .

Properties

IUPAC Name

ethyl 2-(2,5-dimethylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSSXRVTDMNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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